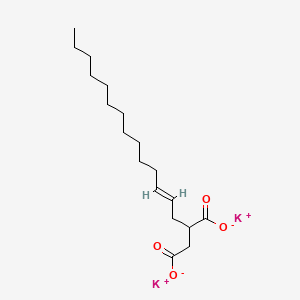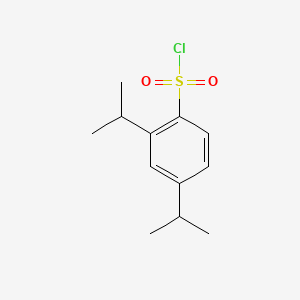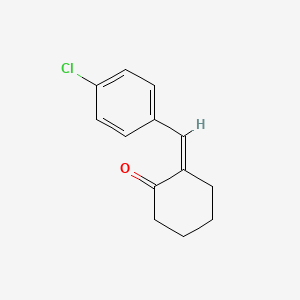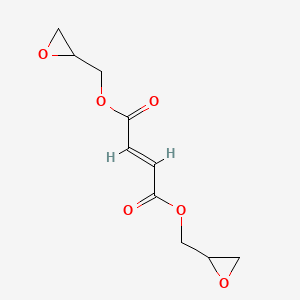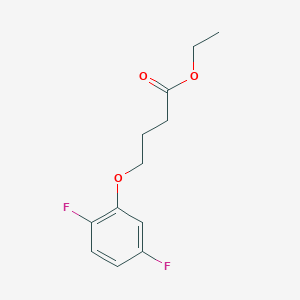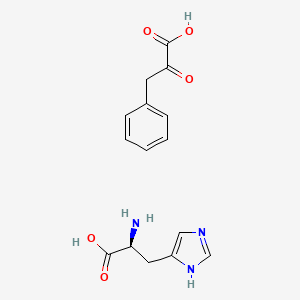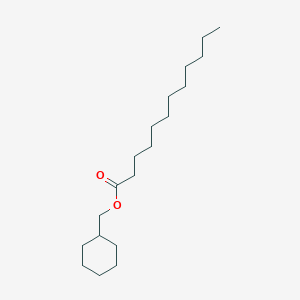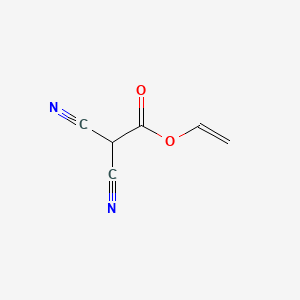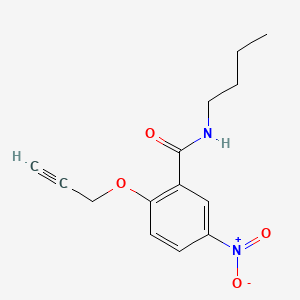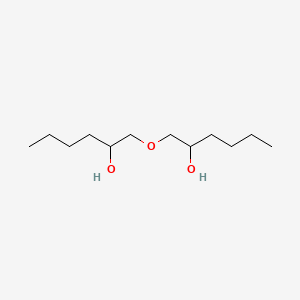
1,1'-Oxydi(hexan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxydi(hexan-2-ol) is an organic compound with the molecular formula C12H26O3. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Oxydi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with an oxidizing agent. The reaction typically involves the use of a catalyst to facilitate the formation of the ether linkage between two hexan-2-ol molecules.
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxydi(hexan-2-ol) often involves the use of large-scale reactors where hexan-2-ol is reacted with an oxidizing agent under controlled temperature and pressure conditions. The process may also involve purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Oxydi(hexan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (VI) solution acidified with dilute sulfuric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of hexan-2-one or hexan-2-al.
Reduction: Formation of hexane.
Substitution: Formation of halogenated hexan-2-ol derivatives.
Applications De Recherche Scientifique
1,1’-Oxydi(hexan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-Oxydi(hexan-2-ol) exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules.
Comparaison Avec Des Composés Similaires
1,2-Hexanediol: Another diol with similar properties but different structural arrangement.
Hexan-1-ol: A primary alcohol with a single hydroxyl group.
Hexan-2-ol: A secondary alcohol with a single hydroxyl group.
Uniqueness: 1,1’-Oxydi(hexan-2-ol) is unique due to its ether linkage between two hexan-2-ol molecules, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it suitable for specific industrial applications.
Propriétés
Numéro CAS |
85866-08-6 |
|---|---|
Formule moléculaire |
C12H26O3 |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-(2-hydroxyhexoxy)hexan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-11(13)9-15-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
RYRFLXXPQQYFTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COCC(CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




